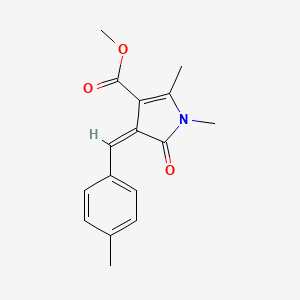

methyl (4Z)-1,2-dimethyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Description

Methyl (4Z)-1,2-dimethyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic compound featuring a dihydropyrrole core with a 5-oxo group, a methyl ester at position 3, and substituents including 1,2-dimethyl groups and a 4-methylbenzylidene moiety. Its Z-configuration at the benzylidene double bond is critical for stereochemical stability. Structural determination of such compounds typically employs X-ray crystallography tools like SHELXL and ORTEP-III, which are widely used for small-molecule refinement and visualization .

Properties

IUPAC Name |

methyl (4Z)-1,2-dimethyl-4-[(4-methylphenyl)methylidene]-5-oxopyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-10-5-7-12(8-6-10)9-13-14(16(19)20-4)11(2)17(3)15(13)18/h5-9H,1-4H3/b13-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVZXJRBRQCROS-LCYFTJDESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=C(N(C2=O)C)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C\2/C(=C(N(C2=O)C)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (4Z)-1,2-dimethyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that includes a pyrrole ring and various substituents that enhance its chemical properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , and its structure can be described as follows:

- Pyrrole Ring : A five-membered aromatic ring containing nitrogen.

- Substituents :

- Dimethyl groups at positions 1 and 2.

- A benzylidene group at position 4.

- A carboxylate ester functional group at position 3.

This specific arrangement of substituents contributes to the compound's biological activity and interaction with various biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines. For example, it has shown promising results in inhibiting the proliferation of melanoma cells with an IC50 value comparable to standard chemotherapeutics like Carboplatin and Temozolomide .

- Antimicrobial Properties : Similar compounds within the pyrrole family have demonstrated antimicrobial activity. While specific data on this compound's antimicrobial efficacy is limited, its structural relatives have been associated with such effects .

- Antioxidant Activity : Pyrrole derivatives are often evaluated for their antioxidant properties. The presence of specific functional groups in this compound may enhance its ability to scavenge free radicals .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Cell Cycle Modulation : The compound may induce apoptosis and trigger cell cycle arrest in cancer cells, particularly in the S-phase .

- Enzyme Interaction : Similar pyrrole compounds have been shown to interact with specific enzymes or receptors, potentially modulating their activity and leading to therapeutic effects .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | Similar pyrrole structure without benzylidene | Antimicrobial activity |

| Ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole | Hydroxy group addition | Antioxidant properties |

| 3-Methylpyrrole | Simplified pyrrole structure | Various biological activities |

The unique substitution pattern of this compound enhances its biological activity compared to simpler analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrrole derivatives similar to this compound:

- Cytotoxicity Against Tumor Cells : Research indicated that novel pyrrole derivatives exhibited selective cytotoxicity against tumor cells while showing low toxicity towards non-tumor cells. This selectivity is crucial for developing safer anticancer therapies .

- Inhibition of Mycobacterium tuberculosis : A series of pyrrole derivatives were synthesized and evaluated for their inhibitory effects on ClpP1P2 peptidase in Mycobacterium tuberculosis. Such studies highlight the potential for developing new anti-tubercular agents from this class of compounds .

Scientific Research Applications

Pharmaceutical Applications

Methyl (4Z)-1,2-dimethyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been studied for its potential biological activities:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that similar pyrrole derivatives can effectively inhibit the growth of various bacterial and fungal pathogens .

- Anti-inflammatory Properties : The compound's structure allows it to interact with biological targets involved in inflammatory pathways. Molecular docking studies suggest that it may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammation .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of other biologically active molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a versatile building block in organic synthesis .

Material Science

Due to its unique structural features, this compound can be explored for applications in material science. Its potential use in creating novel polymers or as a dye in photonic applications is an area of ongoing research.

Case Study 1: Antimicrobial Activity Evaluation

In one study, derivatives of this compound were synthesized and screened for antimicrobial activity against several pathogens. The results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics .

Case Study 2: Inhibition of COX and LOX Enzymes

A molecular docking study evaluated the binding affinity of this compound against COX and LOX enzymes. The findings suggested that it could serve as a lead compound for developing new anti-inflammatory drugs .

Comparison with Similar Compounds

Structural and Molecular Properties

Key Observations :

- The 4-methylbenzylidene group offers moderate electron-donating effects, contrasting with the electron-withdrawing chlorophenyl groups in 5g .

- Solubility : The ethyl ester in the analog () may enhance lipophilicity compared to the methyl ester in the target compound, affecting solubility in polar solvents .

Crystallographic and Hydrogen-Bonding Patterns

Comparative analysis with pyrazoline derivatives () suggests dihydropyrroles may exhibit distinct hydrogen-bonding networks due to the absence of a pyrazole N–N bond. For instance, 5g’s amino group could form stronger intermolecular hydrogen bonds compared to the target compound’s ester oxygen .

Preparation Methods

Classical Knoevenagel Protocol

Green Solvent-Free Modifications

Recent advancements emphasize eco-friendly protocols:

Stereochemical Control

The (4Z)-configuration is achieved through:

-

Kinetic control : Low temperatures (0–25°C) favor the Z-isomer.

-

Catalytic additives : Lewis acids like InCl₃ enhance selectivity by stabilizing the transition state.

Esterification and Final Functionalization

The methyl ester at position 3 is introduced via:

Direct Esterification

Transesterification

-

Reagents :

-

Conditions :

Integrated Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach combines pyrrole formation and Knoevenagel condensation:

-

Step 1 : Knorr reaction to generate the pyrrole core.

-

Step 2 : In situ oxidation of the 4-position to an aldehyde (e.g., using MnO₂).

-

Step 3 : Knoevenagel condensation with 4-methylbenzaldehyde.

-

Advantages : Reduced purification steps, overall yield 55–65%.

Solid-Phase Synthesis

For high-throughput applications:

-

Support : Wang resin functionalized with the pyrrole precursor.

-

Key steps :

-

On-resin Knoevenagel condensation

-

Cleavage with TFA/CH₂Cl₂

-

-

Yield : 50–60%.

Comparative Analysis of Methods

| Method | Key Features | Yield (%) | Stereoselectivity (Z:E) | Scalability |

|---|---|---|---|---|

| Classical Knoevenagel | Requires pyridine, high temp | 60–75 | 3:1 | Moderate |

| Solvent-free green | Eco-friendly, shorter time | 65–70 | 2:1 | High |

| One-pot tandem | Minimal purification | 55–65 | 3:1 | Moderate |

| Solid-phase | High-throughput compatible | 50–60 | 4:1 | Low |

Challenges and Optimization Strategies

-

Byproduct formation : Diastereomers and over-condensation products are common. Solutions include:

-

Low Z-selectivity : Improved via:

Emerging Techniques

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing methyl (4Z)-1,2-dimethyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate?

- Methodological Answer : A three-component, one-pot reaction involving aniline derivatives, acetylenedicarboxylates, and substituted aldehydes is commonly employed for synthesizing structurally related pyrrolidinone derivatives. For example, ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate was synthesized via this approach, with optimization of stoichiometry and reaction time (60–80°C, 6–8 hours) to achieve yields >70% . Adjustments to substituents (e.g., 4-methylbenzaldehyde instead of 4-anisaldehyde) can tailor the benzylidene moiety.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- FTIR : Identifies carbonyl stretches (e.g., 5-oxo at ~1700 cm⁻¹) and ester C=O (~1740 cm⁻¹).

- NMR : ¹H NMR resolves the (4Z)-configuration via coupling constants (J = 10–12 Hz for olefinic protons) and methyl group multiplicities. ¹³C NMR confirms substituent positions (e.g., 4-methylbenzylidene aromatic carbons at δ 125–140 ppm) .

- X-ray crystallography : Resolves stereochemistry and bond lengths (e.g., mean C–C bond length = 0.005 Å in similar pyrrolo-pyrimidine derivatives) .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

- Methodological Answer : Single-crystal X-ray diffraction (298 K, MoKα radiation) reveals the (4Z)-configuration and non-covalent interactions (e.g., π-π stacking between aromatic rings). Disorder in the main residue (common in flexible dihydro-pyrrole rings) is resolved using SHELXL refinement (R factor = 0.054) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical data for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G++(d,p)) predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometry. Discrepancies in bond angles or tautomerism (e.g., keto-enol forms) are reconciled by comparing experimental X-ray/NMR data with computational models. For example, DFT-derived NMR chemical shifts within 2 ppm of experimental values validate structural assignments .

Q. What strategies address contradictions in reaction yields or regioselectivity during synthesis?

- Methodological Answer :

- Varying catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity in analogous pyrrole syntheses.

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing side-product formation.

- In situ monitoring : Real-time FTIR or HPLC tracks reaction progress to optimize conditions .

Q. How does the (4Z)-configuration influence the compound’s reactivity or biological activity?

- Methodological Answer : The Z-configuration stabilizes the benzylidene moiety via intramolecular hydrogen bonding (C=O⋯H–C), affecting tautomerism and electrophilic substitution patterns. Comparative studies with E-isomers (e.g., via NOESY NMR) reveal steric effects on ring puckering and π-conjugation .

Q. What are the challenges in characterizing tautomeric forms of this compound, and how are they resolved?

- Methodological Answer : Tautomerism between 4,5-dihydro-1H-pyrrole and pyrazole forms is investigated via:

- Variable-temperature NMR : Detects dynamic equilibrium (e.g., coalescence temperature analysis).

- X-ray crystallography : Freezes tautomeric states, confirming dominance of the 4,5-dihydro-1H-pyrrole form .

Data Contradiction Analysis

Q. How to resolve conflicting spectral data between NMR and computational predictions?

- Methodological Answer : Cross-validate using:

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to confirm connectivity.

- DFT-NMR : Computes chemical shifts for all possible tautomers/isomers, identifying the best match (e.g., RMSD < 1 ppm for ¹³C shifts) .

Q. Why might X-ray data show disorder in the pyrrole ring, and how is this addressed?

- Methodological Answer : Disorder arises from rotational flexibility of the 4-methylbenzylidene group. Refinement strategies include:

- Multi-positional modeling : Assigns partial occupancy to disordered atoms.

- Restraints on bond lengths/angles : Maintains chemically reasonable geometry during SHELXL refinement .

Methodological Best Practices

- Synthesis : Prioritize one-pot reactions for efficiency, but isolate intermediates via column chromatography (silica gel, hexane/EtOAc) if side reactions occur .

- Characterization : Combine X-ray, NMR, and DFT for unambiguous structural confirmation.

- Data Interpretation : Use statistical tools (e.g., R-factor analysis in crystallography) to quantify uncertainty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.